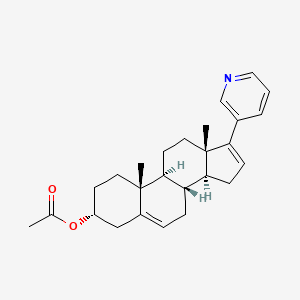
(3r)-Abiraterone acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3?)?-3-?Acetate-17-?(3-?pyridinyl)?-androsta-?5,?16-?dien-?3-?ol” is a synthetic derivative of androstane, a steroidal structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions starting from a suitable steroidal precursor. Common steps may include:
Functional Group Protection: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of Pyridinyl Group: Introduction of the pyridinyl group at the 17th position through nucleophilic substitution or other suitable reactions.
Acetylation: Acetylation of the hydroxyl group at the 3rd position using acetic anhydride or acetyl chloride under acidic or basic conditions.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert double bonds to single bonds or reduce ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but may include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other steroidal compounds.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Receptor Binding Studies: Investigated for its ability to bind to steroid receptors.
Enzyme Inhibition: Studied as an inhibitor of specific enzymes involved in steroid metabolism.
Medicine
Drug Development: Potential use in developing new therapeutic agents for diseases like cancer or hormonal disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in the body.
Industry
Biomaterials: Potential use in the development of biomaterials for medical applications.
Agriculture: Investigated for its effects on plant growth and development.
作用機序
The compound exerts its effects by interacting with specific molecular targets such as steroid receptors or enzymes. The pyridinyl group may enhance its binding affinity or selectivity. The acetate group can influence its solubility and stability. The pathways involved may include modulation of gene expression, inhibition of enzyme activity, or alteration of cellular signaling.
類似化合物との比較
Similar Compounds
Androsta-5,16-dien-3-ol: A similar steroidal compound without the pyridinyl and acetate groups.
17-Pyridinyl-androsta-5,16-dien-3-ol: Lacks the acetate group but has the pyridinyl group.
3-Acetate-androsta-5,16-dien-3-ol: Lacks the pyridinyl group but has the acetate group.
Uniqueness
The presence of both the pyridinyl and acetate groups in “(3?)?-3-?Acetate-17-?(3-?pyridinyl)?-androsta-?5,?16-?dien-?3-?ol” makes it unique
特性
分子式 |
C26H33NO2 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
[(3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21+,23+,24+,25+,26-/m1/s1 |
InChIキー |
UVIQSJCZCSLXRZ-BRSOJCHPSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
正規SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















